

# Elacestrant-d4: A Technical Guide to Solubility in Organic Solvents

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## Compound of Interest

Compound Name: Elacestrant-d4-1

Cat. No.: B12366413

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Elacestrant-d4 in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in the development of drugs, providing key data and methodologies to support further research and formulation activities.

## Introduction

Elacestrant is an oral selective estrogen receptor degrader (SERD) that has shown significant promise in the treatment of estrogen receptor-positive (ER+) breast cancer. Elacestrant-d4 is a deuterated form of Elacestrant, which is synthesized by replacing one or more hydrogen atoms with deuterium. This isotopic substitution can alter the pharmacokinetic profile of the drug, potentially enhancing its metabolic stability.<sup>[1][2][3][4][5][6][7][8]</sup> Understanding the solubility of Elacestrant-d4 in various organic solvents is crucial for its laboratory use, formulation development, and preclinical studies.

It is important to note that while deuteration can significantly impact a drug's metabolism, its effect on physicochemical properties such as solubility is not always predictable and can vary between compounds.<sup>[1][2][3]</sup> Specific quantitative solubility data for Elacestrant-d4 in a wide range of organic solvents is not readily available in published literature. Therefore, this guide presents the available solubility data for the non-deuterated form, Elacestrant and its dihydrochloride salt, as a close surrogate. Researchers should consider this as an estimation

and are encouraged to determine the solubility of Elacestrant-d4 experimentally for their specific applications.

## Solubility Data

The following table summarizes the available quantitative solubility data for Elacestrant and its dihydrochloride salt in various solvents. It is crucial to reiterate that this data pertains to the non-deuterated form and should be used as a reference for Elacestrant-d4 with the understanding that actual values may differ.

Solvent System	Compound Form	Temperature (°C)	Solubility	Reference
Dimethyl Sulfoxide (DMSO)	Elacestrant dihydrochloride	Not Specified	≥ 2.5 mg/mL	[9]
Dimethyl Sulfoxide (DMSO)	Elacestrant dihydrochloride	Not Specified	≥ 2.87 mg/mL	[9]
Ethanol/Water (96:4, v/v)	Elacestrant dihydrochloride	50	Dissolves (in 30 vol.)	[10][11]
Methanol	Elacestrant dihydrochloride	50	Dissolves (in 5-10 vol.)	[10][11]
Chloroform	Elacestrant dihydrochloride	40	Low solubility (in 50 vol.)	[10]
Water	Elacestrant dihydrochloride	Not Specified	25 mg/mL	[10]
0.01 N HCl	Elacestrant dihydrochloride	Not Specified	Freely soluble	[10]

Note: "vol." refers to the volume of solvent relative to the mass of the solute (e.g., 30 vol. for 50 mg of compound would be 1.5 mL).

A qualitative solubility assessment of Elacestrant dihydrochloride in 40 non-conventional organic solvents indicated low solubility in most, with the exception of benzyl alcohol, ethylene glycol, hexafluoroisopropanol (HFIP), and trifluoroethanol (TFE).<sup>[11]</sup>

## Experimental Protocols

A standardized experimental protocol for determining the solubility of an active pharmaceutical ingredient (API) like Elacestrant-d4 is essential for obtaining reproducible and accurate results. The following outlines a general methodology based on the saturation shake-flask method, a commonly accepted technique.

**Objective:** To determine the equilibrium solubility of Elacestrant-d4 in a selection of organic solvents at a specified temperature.

**Materials:**

- Elacestrant-d4 (solid form)
- Selected organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Dichloromethane, Dimethylformamide) of high purity
- Calibrated analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
- Volumetric flasks and pipettes
- Syringe filters (chemically compatible with the solvents)

**Procedure:**

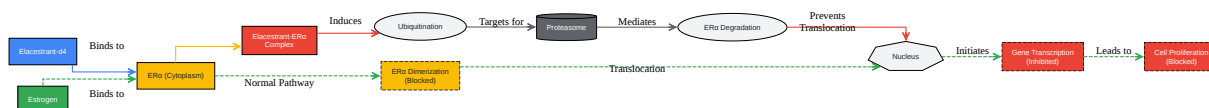
- **Preparation of Solvent:** Ensure all organic solvents are of high purity and degassed if necessary.
- **Sample Preparation:** Add an excess amount of Elacestrant-d4 to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
- **Addition of Solvent:** Add a known volume of the selected organic solvent to each vial.
- **Equilibration:** Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials to ensure complete separation of the solid and liquid phases.
- **Sample Collection and Dilution:** Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a chemically compatible syringe filter to remove any remaining solid particles. Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
- **Quantification:** Analyze the diluted samples using a validated HPLC method to determine the concentration of Elacestrant-d4.
- **Data Analysis:** Calculate the solubility of Elacestrant-d4 in each solvent, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate for each solvent.

## Mandatory Visualizations

### Elacestrant Signaling Pathway

Elacestrant, as a selective estrogen receptor degrader (SERD), functions by binding to the estrogen receptor alpha (ER $\alpha$ ). This binding event leads to a conformational change in the receptor, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of ER $\alpha$  prevents its translocation to the nucleus, inhibits the transcription of

estrogen-responsive genes, and ultimately blocks the proliferative signaling in ER-positive cancer cells.

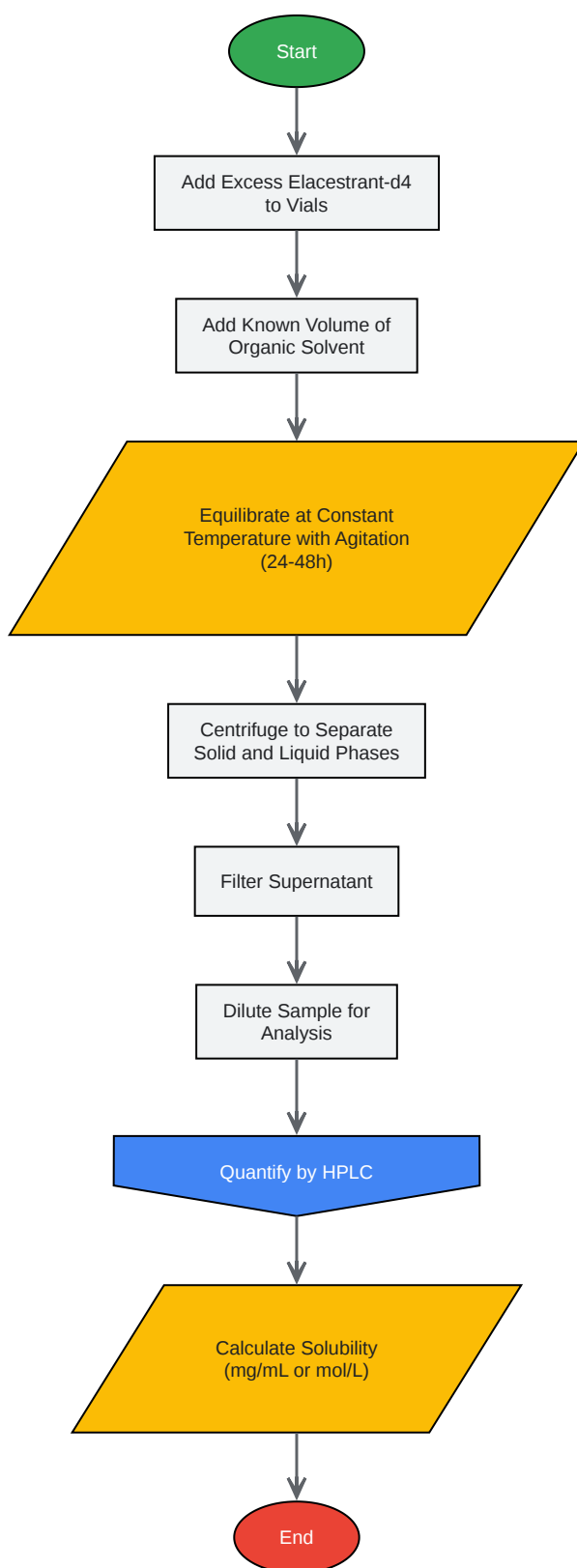


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Caption: Mechanism of action of Elacestrant-d4.

## Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like Elacestrant-d4.



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Caption: Workflow for solubility determination.

## Conclusion

This technical guide provides a summary of the available information on the solubility of Elacestrant-d4 in organic solvents, primarily based on data for its non-deuterated counterpart. The provided experimental protocol and workflows offer a solid foundation for researchers to conduct their own solubility assessments. Given the limited specific data for Elacestrant-d4, empirical determination of its solubility in relevant organic solvents is highly recommended to ensure accuracy in experimental design and formulation development. Future studies characterizing the solubility of Elacestrant-d4 will be invaluable to the scientific community.

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